
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone
Übersicht
Beschreibung
5-Bromo-2'-(2-hydroxyethoxy)acetophenone (5-B2-HEA) is a chemical compound with a wide range of applications in the scientific research field. It is a brominated phenol derivative that has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. 5-B2-HEA has also been shown to have potential applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is not fully understood. However, it is believed to act as a catalyst in the synthesis of various compounds. In particular, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is thought to catalyze the formation of carbon-carbon bonds between two molecules. It is believed that this catalytic action is due to the presence of the bromine atom in the compound, which is thought to activate the molecules and facilitate the formation of the desired bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are not well understood. However, it is believed to have potential applications in the field of biochemistry and physiology. For example, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been shown to have potential applications in the treatment of certain diseases, such as diabetes and cancer. Additionally, it has been shown to have potential applications in the field of gene therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments is its ability to catalyze the formation of carbon-carbon bonds between two molecules. This makes it a useful reagent for the synthesis of various compounds. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone is relatively stable and does not react with other compounds, making it an ideal reagent for use in lab experiments.
However, there are some limitations to using 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone in lab experiments. For example, the compound is not very soluble in water, which can limit its use in certain experiments. Additionally, the compound is not very stable in the presence of light, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential future directions for 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone are numerous. For example, the compound could be used in the synthesis of new drugs and other organic compounds. Additionally, the compound could be used in the synthesis of new polymers. Furthermore, the compound could be used in the synthesis of new peptides, nucleotides, and carbohydrates. Additionally, the compound could be used in the development of new gene therapies. Finally, the compound could be used in the development of new treatments for diseases, such as diabetes and cancer.
Wissenschaftliche Forschungsanwendungen
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has a wide range of applications in the scientific research field. It has been used in the synthesis of various compounds, such as drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of a variety of other organic compounds, such as peptides, nucleotides, and carbohydrates. Additionally, 5'-Bromo-2'-(2-hydroxyethoxy)acetophenone has been used in the synthesis of a variety of polymers, such as polyurethanes and polyesters.
Eigenschaften
IUPAC Name |
1-[5-bromo-2-(2-hydroxyethoxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-7(13)9-6-8(11)2-3-10(9)14-5-4-12/h2-3,6,12H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWRYDWJIOQBGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Bromo-2'-(2-hydroxyethoxy)acetophenone | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




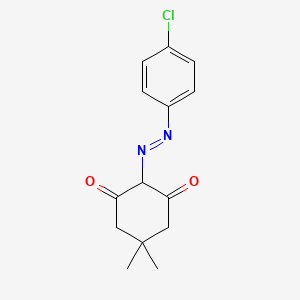
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)
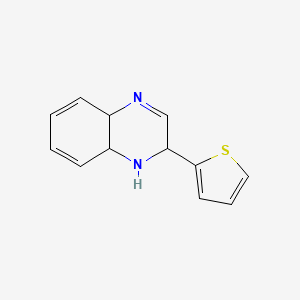
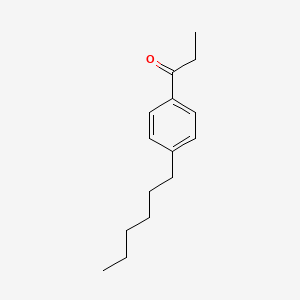
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
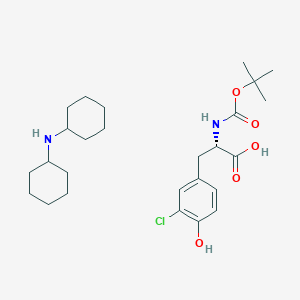
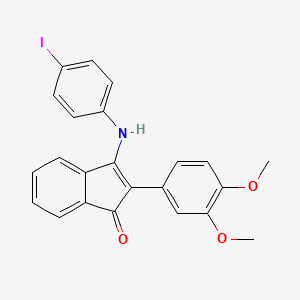



![5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole](/img/structure/B6339882.png)